6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring both nitrogen and oxygen atoms in its ring structure. Known for its unique electronic properties and reactive sites, this compound has attracted significant interest in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method starts with the formation of the pyrido[3,2-b][1,4]oxazine core, followed by chlorination. Typical reaction conditions include the use of catalysts such as palladium on carbon (Pd/C) in a solvent like methanol, and the reaction is often conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might employ continuous flow reactors to improve yield and efficiency. The process would likely use safer chlorinating agents and optimize reaction conditions to scale up from bench to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom.
Oxidation: The nitrogen atom in the oxazinone ring can participate in oxidative reactions.
Reduction: The oxazinone ring can be selectively reduced under mild conditions to form various derivatives.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Oxidation: Conditions might involve oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Products of these reactions can vary widely but often include derivatives that feature modified electronic properties or improved solubility.
Scientific Research Applications
6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one finds applications across various scientific disciplines:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Medicine: Explored for its potential in developing new therapeutic agents targeting specific enzymes and receptors.
Industry: Utilized in the creation of advanced materials, such as polymers and coatings, due to its stable and reactive nature.
Mechanism of Action
The compound's mechanism of action often involves its ability to interact with specific molecular targets, such as enzymes or receptors. Its structure allows it to form hydrogen bonds, participate in π-π stacking interactions, and engage in electron transfer processes, thereby modulating the activity of its biological targets.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the chloro substituent, leading to different reactivity and biological activity.
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Bromine substituent imparts different electronic effects compared to chlorine.
2H-pyrido[3,2-b][1,4]oxazine derivatives: These may include various substituents on the ring, altering their properties.
Uniqueness
What sets 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one apart is the presence of the chlorine atom, which significantly influences its electronic distribution and reactivity. This unique feature makes it a valuable candidate for various chemical transformations and applications.
Conclusion
This compound is a versatile and reactive compound with wide-ranging applications in science and industry. Its unique structure and properties enable it to participate in a variety of chemical reactions and contribute to advancements in medicinal chemistry, biology, and materials science.
Properties
IUPAC Name |
6-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQSVVITTNQXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856669 | |
Record name | 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-99-7 | |
Record name | 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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